Tos-PEG5-CH2CO2tBu
Overview
Description
Tos-PEG5-CH2CO2tBu, also known as tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tos-PEG5-CH2CO2tBu is synthesized through a multi-step process involving the reaction of PEG with tosyl chloride to introduce the tosyl group, followed by esterification with tert-butyl bromoacetate to form the t-butyl ester. The reaction typically requires anhydrous conditions and the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the tosyl group.
Deprotection: The major product is the free carboxylic acid form of the PEG derivative
Scientific Research Applications
Tos-PEG5-CH2CO2tBu is widely used in scientific research due to its versatility and unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Tos-PEG5-CH2CO2tBu involves its ability to act as a linker or spacer in chemical reactions. The tosyl group facilitates nucleophilic substitution reactions, while the PEG spacer enhances solubility and biocompatibility. The t-butyl ester can be deprotected to yield a carboxylic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG4-CH2CO2tBu: Similar structure but with a shorter PEG spacer.
Tos-PEG6-CH2CO2tBu: Similar structure but with a longer PEG spacer.
Tos-PEG5-CH2CO2Me: Similar structure but with a methyl ester instead of a t-butyl ester
Uniqueness
Tos-PEG5-CH2CO2tBu is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-butyl ester offers a convenient protecting group that can be easily removed under mild acidic conditions, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJVKUJUYLGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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